molecular formula C7H6BrFO2 B6358754 4-Bromo-2-fluoro-6-methoxyphenol CAS No. 1781791-23-8

4-Bromo-2-fluoro-6-methoxyphenol

Cat. No.: B6358754
CAS No.: 1781791-23-8
M. Wt: 221.02 g/mol
InChI Key: BTCHOYBCJUHSDT-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methoxyphenol is an aromatic compound with the molecular formula C7H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-bromo-2-fluoro-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCHOYBCJUHSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-methoxyphenol typically involves multi-step reactions. One common method starts with the diazotization of 4-fluoro-2-methylaniline, followed by hydrolysis to obtain 4-fluoro-2-methylphenol. This intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of nitrosyl sulfuric acid as an acylation reagent and the reduction of bromine usage in the bromination step are some of the improvements made for environmental and economic benefits .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthetic Applications

Building Block for Organic Synthesis
The compound serves as a crucial intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine and fluorine atoms can be replaced by nucleophiles under suitable conditions.
  • Oxidation and Reduction : The phenolic group can be oxidized to quinones or reduced to alcohols.
  • Coupling Reactions : It participates in metal-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Reaction TypeDescription
SubstitutionNucleophiles like amines or thiols can replace bromine or fluorine.
OxidationOxidizing agents convert phenolic groups to quinones.
ReductionReducing agents yield corresponding alcohols from phenolic groups.
CouplingForms biaryl compounds using palladium catalysts and boronic acids.

Biological Applications

4-Bromo-2-fluoro-6-methoxyphenol is under investigation for its potential biological activities:

Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties against various bacterial strains. Notably, it has shown moderate to good inhibitory effects against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8-16 μg/mL
Mycobacterium tuberculosis4-8 μg/mL

The halogenated structure enhances its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties. Its mechanism of action involves interaction with specific enzymes or receptors, potentially leading to the inhibition of cancer cell proliferation.

Industrial Applications

In industry, this compound is utilized for producing materials with specialized properties:

  • Flame Retardants : Its bromine content makes it effective in formulations intended to reduce flammability.
  • UV Absorbers : The compound's unique structure allows it to absorb ultraviolet light, making it useful in coatings and plastics.

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis
    A study evaluated the effectiveness of this compound against Mycobacterium tuberculosis, demonstrating significant antibacterial activity. This research highlights the compound's potential as a lead structure for developing new tuberculosis treatments.
  • Synthesis of Biaryl Compounds via Coupling Reactions
    Researchers successfully utilized this compound in Suzuki-Miyaura coupling reactions to synthesize complex biaryl compounds. This application emphasizes its role as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methoxyphenol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary based on the specific context and application .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluoro-6-methoxyphenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and industrial applications .

Biological Activity

Antimicrobial Activity

4-Bromo-2-fluoro-6-methoxyphenol has shown promising antimicrobial properties, particularly against certain bacterial and fungal strains.

Antibacterial Activity

Studies have indicated that halogenated phenols, including this compound, exhibit antibacterial properties. In a comparative study, the compound demonstrated moderate to good inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv . The presence of bromine and fluorine substituents appears to enhance its antibacterial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
S. aureus8-16 μg/mL
M. tuberculosis4-8 μg/mL

Antifungal Activity

Research on structurally similar compounds suggests that this compound may also possess antifungal properties. A study on related benzimidazole derivatives found significant activity against Candida albicans and Cryptococcus neoformans var. grubii .

Fungal StrainMIC Range
C. albicans4-16 μg/mL
C. neoformans var. grubii4-16 μg/mL

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly in relation to oxidative enzymes.

NADPH Oxidase Inhibition

While specific data on this compound is limited, research on the structurally similar compound 4-fluoro-2-methoxyphenol (F-apocynin) provides insight into potential mechanisms. F-apocynin demonstrated significant inhibition of NADPH oxidase activity . Given the structural similarities, this compound may exhibit comparable effects.

Myeloperoxidase (MPO) Inhibition

F-apocynin also showed potent inhibition of myeloperoxidase chlorinating activity . The presence of halogen substituents in this compound suggests it may have similar or enhanced effects on MPO activity.

Anti-inflammatory Potential

The anti-inflammatory properties of this compound can be inferred from studies on related compounds.

Cytokine Inhibition

F-apocynin demonstrated inhibition of tumor necrosis factor-alpha (TNFα) release by peripheral blood mononuclear cells . this compound may exhibit similar anti-inflammatory effects through cytokine modulation.

Cell Proliferation Inhibition

Studies on related halogenated phenols have shown inhibitory effects on cancer cell proliferation. For instance, a study on MCF-7 breast cancer cells using a similar compound found significant growth inhibition .

Concentration (μM)Cell Viability (%) after 72h
543.89
1023.88
2015.05

The anticancer activity of this compound may involve interaction with matrix metalloproteinases (MMPs). Computational studies on similar compounds have shown promising binding results with MMP-2 and MMP-9, which are involved in tumor progression .

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